molecular formula C10H9BrN2O2 B1591893 methyl 3-bromo-1-methyl-1H-indazole-6-carboxylate CAS No. 192945-57-6

methyl 3-bromo-1-methyl-1H-indazole-6-carboxylate

Cat. No.: B1591893
CAS No.: 192945-57-6
M. Wt: 269.09 g/mol
InChI Key: UNQOAPFVWPFNKR-UHFFFAOYSA-N
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Description

“Methyl 3-bromo-1-methyl-1H-indazole-6-carboxylate” is a chemical compound with the molecular formula C10H9N2O2Br. It has a molecular weight of 269.09 g/mol .


Synthesis Analysis

The synthesis of indazoles, including compounds like “this compound”, has been a topic of research in recent years. Strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 269.09 g/mol and a formula of C10H9N2O2Br . Its density is 1.7±0.1 g/cm3 . The boiling point is 275.9±33.0 °C at 760 mmHg .

Scientific Research Applications

Crystal and Molecular Structure Studies

  • Crystallography and Molecular Modeling : The crystal and molecular structure of related indazoles has been extensively studied. For instance, the structural analysis of 3-Bromo-1-methyl-7-nitro-1H-indazole, a closely related compound, has been characterized using X-ray diffraction and NMR spectroscopy. These studies contribute to the understanding of molecular interactions and properties of such compounds (Cabildo et al., 2011).

Synthetic Chemistry

  • Regiospecific Synthesis : Research on the regiospecific synthesis of indazole isomers provides insights into the methodologies for synthesizing various indazole derivatives, including methyl 3-bromo-1-methyl-1H-indazole-6-carboxylate. These methods are crucial for the development of compounds with potential applications in medicinal chemistry and material sciences (Dandu et al., 2007).

Thermodynamic Studies

  • Enthalpy of Formation : Studies on the molar standard enthalpy of formation for indazoles, including derivatives similar to this compound, provide valuable data for understanding their stability and reactivity. These findings are important for the development of new materials and pharmaceuticals (Orozco-Guareño et al., 2019).

Antifungal and Antibacterial Research

  • Antifungal Activity : Some derivatives of indazole show significant antifungal properties. These findings suggest the potential use of this compound in developing antifungal agents, though specific studies on this derivative are needed (Du et al., 2015).

Antispermatogenic Agents

  • Biological Activity : Certain halogenated 1-benzylindazole-3-carboxylic acids, which share structural similarities with this compound, have been studied for their antispermatogenic effects, indicating potential applications in reproductive health research (Corsi & Palazzo, 1976).

Safety and Hazards

“Methyl 3-bromo-1-methyl-1H-indazole-6-carboxylate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

methyl 3-bromo-1-methylindazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-13-8-5-6(10(14)15-2)3-4-7(8)9(11)12-13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQOAPFVWPFNKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)C(=O)OC)C(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90593350
Record name Methyl 3-bromo-1-methyl-1H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192945-57-6
Record name Methyl 3-bromo-1-methyl-1H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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